2-(2-Nitro-4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(2-nitro-4-phenoxyphenyl)- is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-nitro-4-phenoxyphenyl)- typically involves multi-step organic reactions. One common method includes the nitration of a phenoxy-substituted isoindole precursor, followed by cyclization and functional group modifications. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(2-nitro-4-phenoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(2-nitro-4-phenoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-nitro-4-phenoxyphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with different substituents on the isoindole ring.
Nitroaromatic compounds: Molecules with nitro groups attached to aromatic rings.
Phenoxy-substituted compounds: Compounds with phenoxy groups attached to various cores.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(2-nitro-4-phenoxyphenyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
352637-10-6 |
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Molecular Formula |
C20H12N2O5 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-(2-nitro-4-phenoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H12N2O5/c23-19-15-8-4-5-9-16(15)20(24)21(19)17-11-10-14(12-18(17)22(25)26)27-13-6-2-1-3-7-13/h1-12H |
InChI Key |
QCQHFDNBHUAFPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Origin of Product |
United States |
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